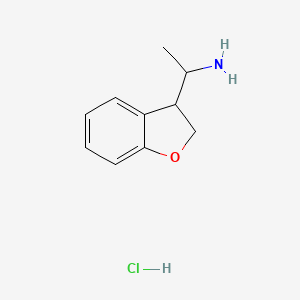
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1-benzofuran.
Alkylation: The 2,3-dihydro-1-benzofuran undergoes alkylation with an appropriate alkylating agent, such as 1,2-dibromoethane, in the presence of a base like sodium hydroxide.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the ethan-1-amine group.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may modulate signaling pathways such as NF-κB, MAPK, and JAK-STAT, leading to various biological effects. Its exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride
- (1R)-1-(1-Benzofuran-3-yl)ethan-1-amine hydrochloride
Uniqueness
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-5,7,9H,6,11H2,1H3;1H |
Clave InChI |
QXVAIUNJPHVUKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC2=CC=CC=C12)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


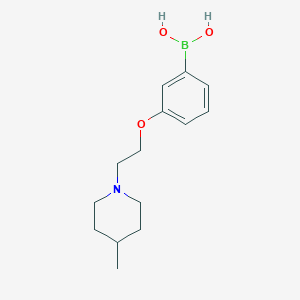
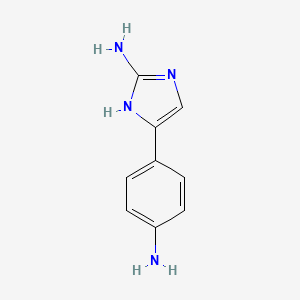
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
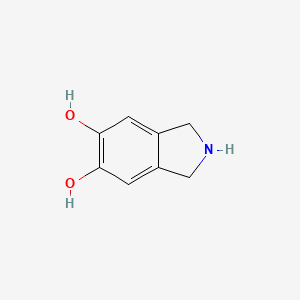
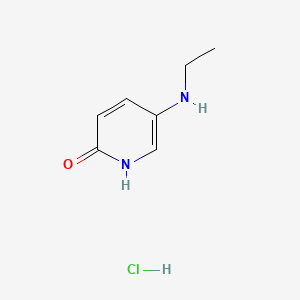
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
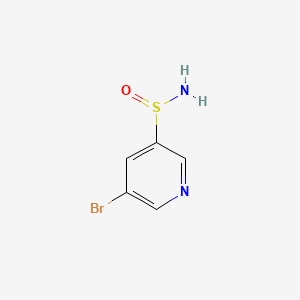
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
